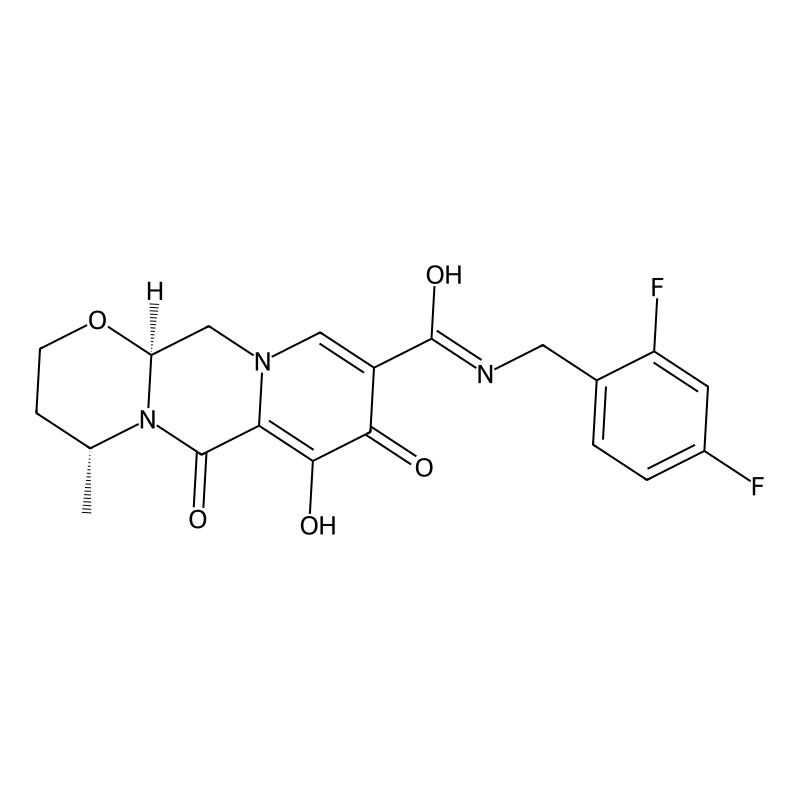

Dolutegravir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

dolutegravir mechanism of action integrase strand transfer inhibitor

Molecular Mechanism of Action

Dolutegravir specifically inhibits the HIV-1 integrase enzyme, which is essential for viral replication.

- Integration Process: After HIV reverse transcription, integrase performs 3'-processing to prepare viral DNA ends, then catalyzes strand transfer to insert viral DNA into host chromosomes [1].

- Inhibition Mechanism: this compound binds directly to the integrase active site, competing with host DNA and blocking the strand transfer step. This halts the formation of the integrated provirus, preventing viral replication [2] [3] [1].

- Structural Basis for Efficacy: this compound's oxazepine ring and halobenzyl group enable more intimate contact with viral DNA and the integrase active site. Its flexible design allows it to adapt its position, maintaining activity against many INSTI-resistant mutants [4].

The following diagram illustrates the integration process and this compound's mechanism of action.

Experimental Protocols for Key Assays

Researchers use specific biochemical and cellular assays to evaluate this compound's potency and resistance profile.

In Vitro Strand Transfer Assay

- Purpose: Quantify direct inhibition of integrase enzymatic activity [5].

- Procedure: Use recombinant HIV-1 integrase protein with pre-processed double-stranded oligonucleotides mimicking viral DNA ends and a supercoiled plasmid DNA target. Initiate the strand transfer reaction by adding Mg²⁺ or Mn²⁺. Measure this compound inhibition by detecting the amount of radiolabeled viral DNA incorporated into the target plasmid [5] [1].

Cell-Based Antiviral Assay

- Purpose: Determine the compound's efficacy in inhibiting viral replication in cultured cells [2].

- Procedure: Infect human peripheral blood mononuclear cells (PBMCs) or MT-4 cells with laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) in the presence of serial dilutions of this compound. After a multi-day incubation, quantify antiviral activity by measuring the reduction in HIV-1 RNA copies/mL in the culture supernatant or by using a tetrazolium-based colorimetric assay to assess cell viability. The EC₅₀ is calculated from the dose-response curve [2] [3].

Resistance Selection and Profiling Assays

- Purpose: Identify resistance mutations and assess their impact on this compound susceptibility [2].

- Procedure: Passage HIV-1 in cell culture under increasing selective pressure from this compound. Sequence the integrase gene of breakthrough viruses to identify emerging mutations. Introduce these mutations into a reference HIV-1 strain via site-directed mutagenesis to confirm their role in reducing this compound susceptibility, reported as fold-change in EC₅₀ [2].

Clinical Pharmacokinetics and Dosing

This compound's favorable pharmacokinetic profile supports its clinical use.

| Parameter | Value or Characteristic |

|---|---|

| Bioavailability & Food Effect | Absorption increased with food (not clinically critical); can be taken with or without food [2] |

| Time to Peak Concentration (Tₘₐₓ) | 2-3 hours post-dose [2] [3] |

| Protein Binding | Very high (>98.9%) [2] [3] |

| Metabolism | Primarily via UGT1A1 glucuronidation; minor role for CYP3A4 [2] [3] [6] |

| Elimination Half-Life | ~14 hours [2] [3] |

| Route of Elimination | ~53% feces (unchanged), ~31% urine (mainly as metabolites) [2] [3] |

| Standard Adult Dose | 50 mg once daily [2] |

Resistance Profile

This compound exhibits a high genetic barrier to resistance, though certain mutation patterns can confer reduced susceptibility.

- Primary Resistance Mutations: Single major mutations like Q148H/K/R significantly reduce this compound susceptibility. These are more common with first-generation INSTIs and rarely emerge de novo with this compound in treatment-naïve patients [2] [6].

- Complex Mutational Pathways: High-level resistance typically requires complex combinations of mutations, such as G140S/Q148H. These combinations are often needed to overcome this compound's tight binding and flexibility [2] [1].

- Low-Frequency Variants: Recent evidence suggests that combinations of polymorphic mutations detectable by next-generation sequencing may increase the risk of virological rebound in patients on this compound or bictegravir regimens [7].

Considerations for Drug Development

- Drug-Drug Interactions: this compound is a substrate of UGT1A1 and CYP3A. Coadministration with strong inducers of these enzymes (e.g., rifampin) requires a dosage increase. It also inhibits the renal organic cation transporter 2, which can affect the pharmacokinetics of other drugs [2] [6].

- Formulation and Manufacturing: The commercial synthesis of this compound has been adapted for continuous flow manufacturing, improving efficiency and overall yield compared to the original batch process [8].

- Repurposing and Derivative Research: The this compound core structure has been used to create derivatives with 1,2,3-triazole moieties, showing promising anti-tumor and anti-inflammatory activities in preclinical models, indicating potential for applications beyond HIV [5] [9] [10].

This compound's robust efficacy, high barrier to resistance, and well-characterized profile make it a benchmark in antiretroviral therapy. Research into its derivatives also highlights its potential as a scaffold for developing novel therapeutics in oncology and immunology.

References

- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV ... [mdpi.com]

- 2. This compound: An Integrase Strand Transfer Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Structural and functional analyses of the second ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumour activity evaluation of novel ... [pmc.ncbi.nlm.nih.gov]

- 6. A clinical review of HIV integrase strand transfer inhibitors ... [retrovirology.biomedcentral.com]

- 7. Role of low-frequency integrase strand transfer inhibitor ... [sciencedirect.com]

- 8. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 9. Discovery of this compound Derivative against Liver Cancer ... [mdpi.com]

- 10. Synthesis of this compound derivatives modified by 1,2,3- ... [sciencedirect.com]

dolutegravir population pharmacokinetics in HIV-infected patients

Dolutegravir Population Pharmacokinetic Models

The table below compares the foundational PopPK models for this compound in different HIV-infected patient populations. Both models use a one-compartment structure with first-order absorption and elimination [1] [2].

| Parameter (Symbol) | Treatment-Naive Patients (n=563) [1] | Treatment-Experienced Patients (n=607) [2] |

|---|---|---|

| Apparent Clearance (CL/F, L/h) | 0.901 | 1.00 |

| Apparent Volume of Distribution (V/F, L) | 17.4 | 18.9 |

| Absorption Rate Constant (Ka, h⁻¹) | 2.24 | 1.99 |

| Absorption Lag Time (Tlag, h) | 0.263 | 0.333 |

Covariate Effects on this compound Pharmacokinetics

The table below summarizes patient factors (covariates) identified as statistically significant predictors of this compound's pharmacokinetic parameters in the PopPK models. Despite their statistical significance, the magnitude of these effects is generally considered not clinically relevant, and no dose adjustment is recommended for these factors alone [1] [2].

| Covariate | Effect on PK Parameters | Clinical Relevance & Dosing Recommendation |

|---|---|---|

| Patient Demographics | ||

| Body Weight | Increased weight predicts increased CL/F and V/F [1] [2]. | Not clinically significant. No dose adjustment. |

| Age | Predictor of CL/F in treatment-naive patients [1]. | Not clinically significant. No dose adjustment. |

| Sex (Gender) | Female sex was a predictor of increased bioavailability (F) in treatment-experienced patients [2]. | Not clinically significant. No dose adjustment. |

| Smoking Status | Predictor of CL/F [1] [2]. | Not clinically significant. No dose adjustment. |

| Laboratory Values | ||

| Albumin Level | Predictor of both CL/F and V/F in treatment-experienced patients [2]. | Not clinically significant. No dose adjustment. |

| Total Bilirubin | Predictor of CL/F in treatment-naive patients [1]. | Not clinically significant. No dose adjustment. |

| Concomitant Medications | ||

| Metabolic Inducers (e.g., EFV, TBP) | Increase CL/F, reducing exposure [2]. | Dose adjustment to 50 mg twice daily is required when co-administered with strong inducers. |

| Atazanavir (with/without Ritonavir) | Decreases CL/F, increasing exposure [2]. | Not clinically significant. No dose adjustment. |

| Metal Cation Supplements (e.g., Ca, Fe) | Decrease relative bioavailability (F) [2]. | Not clinically significant with modern formulations. Administer supplements 2-6 hours apart from DTG. |

This compound Metabolic Pathway and Interactions

This compound is primarily metabolized via UGT1A1 glucuronidation, with a minor role for CYP3A4. It is also a substrate for drug transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [1]. The following diagram illustrates its primary metabolic pathway and points of potential drug-drug interactions (DDIs).

A key example of an interaction at the metabolic level is with darunavir/ritonavir (DRV/r). When co-administered twice-daily with DRV/r, this compound's glucuronidation metabolic ratio increases by approximately 29%, indicating induced metabolism. This leads to a higher trough concentration (Ctrough) but does not double the total exposure (AUC), and the interaction is not considered clinically relevant [3].

Core Population PK Methodology

The PopPK models for this compound were developed using a nonlinear mixed-effects modeling (NONMEM) approach, which is standard for analyzing sparse, real-world pharmacokinetic data from clinical trials [1] [4] [2].

- Structural Model: A linear one-compartment model with first-order absorption and elimination consistently best described the data [1] [2].

- Stochastic Model: The models estimated:

- Inter-individual variability (IIV) on parameters like CL/F.

- Inter-occasion variability (IOV) on CL/F to account for fluctuations within an individual over time [2].

- Residual unexplained variability, typically using a proportional error model.

- Covariate Model: Continuous (e.g., weight) and categorical (e.g., sex) covariates were tested on PK parameters using a stepwise forward addition and backward elimination process [1].

- Model Validation: The final models were validated using techniques like bootstrap analysis and visual predictive checks (VPC) to ensure robustness and predictive performance [4] [5].

Key Takeaways for Researchers

- Robust, Consistent Models: this compound's PK is consistently described by a one-compartment model across diverse patient groups, showing low inter-individual variability and high predictability [1] [2] [5].

- Covariate Effects are Manageable: While several patient factors statistically influence exposure, their impact is not clinically relevant for the standard 50 mg once-daily dose in most situations [1] [2].

- Critical DDI with Strong Inducers: The most crucial dosing adjustment is to 50 mg twice-daily when co-administered with strong enzyme inducers like rifampin or efavirenz, which is supported by the PopPK model for experienced patients [2].

References

- 1. Population pharmacokinetics of this compound in HIV-infected ... [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetic Analysis of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure and virologic outcomes of this compound combined ... [sciencedirect.com]

- 4. Population Pharmacokinetic-Pharmacogenetic (PopPK ... [pubmed.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetic Modeling of Abacavir ... [link.springer.com]

dolutegravir metabolism UGT1A1 CYP3A4 pathways

Experimental Protocols for Key Studies

The quantitative data in the summary tables are derived from rigorous clinical studies. Below are the key methodologies used to generate this data.

Mass Balance and Metabolite Profiling [1]: This open-label, single-dose study administered [14C]dolutegravir as a 20 mg (80 μCi) oral suspension to healthy male subjects. Blood, plasma, urine, and feces were collected for analysis.

- Sample Analysis: Metabolites in plasma, urine, and feces were profiled and identified using techniques like high-performance liquid chromatography (HPLC) with radiodetection and mass spectrometry.

- Pharmacokinetic Measurements: Plasma concentrations of this compound and total radioactivity were determined to calculate parameters like half-life and exposure.

Impact of UGT1A1 Gene Polymorphisms [2]: This study investigated the relationship between genetics, drug concentrations, and side effects in 107 Japanese HIV-1 infected patients.

- Genotyping: Saliva samples were collected, and UGT1A1*6 and *28 polymorphisms were detected via polymerase chain reaction (PCR).

- Drug Concentration Monitoring: Blood samples were collected 22-26 hours after a dose to measure the plasma trough concentration of this compound using mass spectrometry.

- Adverse Event Correlation: Patients were interviewed about neuropsychiatric symptoms, and these events were correlated with genotype and drug concentration data.

Pharmacokinetic and Clinical Correlate Data

The established metabolic profile of this compound directly informs its clinical pharmacokinetics and safety.

| Parameter | Clinical Data |

|---|---|

| Elimination Half-life (t½) | 11-15 hours [1] [3] |

| Time to Max Concentration (tmax) | 0.5 - 2 hours [3] |

| Protein Binding | >99% [3] |

| Effect of UGT1A16/28 | Significantly higher plasma trough concentrations vs. normal alleles [2] |

| Clinical Correlate | Higher plasma trough concentrations associated with increased neuropsychiatric adverse events [2] |

Metabolic and Pharmacogenetic Pathways

The following diagrams illustrate the primary metabolic fate of this compound and the clinical impact of genetic variations in its main metabolizing enzyme.

This compound is mainly metabolized by UGT1A1 and minimally by CYP3A4 before excretion [1] [3].

UGT1A1 gene polymorphisms reduce enzyme activity, increasing this compound exposure and adverse event risk [2].

References

dolutegravir resistance profile and genetic barrier

Dolutegravir Resistance Profile and Key Mutations

The following table summarizes the most clinically relevant integrase strand transfer inhibitor (INSTI) resistance-associated mutations (INRAMs) selected by this compound and their impact on in vitro susceptibility.

| Mutation/s | Prevalence Context | Impact on DTG Susceptibility (Fold-Change) | Notes and Mechanisms |

|---|---|---|---|

| R263K | Most common in INSTI-naive VF [1] | ~2-fold reduction [1] | Primary pathway in INSTI-naive; reduces replication capacity, limiting accumulation of secondary mutations [1] [2] |

| G118R | Common in INSTI-naive VF [1] | >5-fold reduction [1] | — |

| Q148+ pathways (e.g., Q148H/R with G140 and/or E138) | Seen in VF, especially with prior INSTI resistance [1] | Highest levels of reduced susceptibility [1] | Pathway is well-characterized for older INSTIs; confers high-level DTG resistance in combinations [1] |

| N155H | Found in VF on DTG-containing regimens [1] | Information missing | A classic INSTI resistance mutation [1] |

| Complex patterns (e.g., H51Y + T97A + E157Q + G118R) | Reported in HIV-2 case study [3] | Information missing | Highlights potential for novel, multi-mutation pathways in diverse clinical scenarios [3] |

Understanding the Genetic Barrier to Resistance

This compound's high genetic barrier is attributed to its robust pharmacodynamic properties and the specific evolutionary constraints it imposes on the virus.

- Pharmacodynamic Properties: DTG has a long plasma half-life, high plasma inhibition quotient, and a slow dissociation rate from the integrase-DNA complex. This makes it difficult for the virus to replicate effectively under drug pressure, thereby requiring multiple, coordinated mutations to overcome inhibition [2].

- Constrained Viral Evolution: Unlike other INSTIs, the initial mutation most commonly selected by DTG in treatment-naive settings, R263K, introduces a fitness cost to the virus. This deficit in viral replication capacity makes it less likely for the virus to accumulate the additional secondary mutations needed for higher-level resistance [1] [2]. This creates an "evolutionary roadblock," helping to preserve future treatment options.

Experimental Models and Methodologies

Key experiments to study DTG resistance employ both in vitro models and clinical cohort surveillance.

- In Vitro Passage Experiments: This methodology involves culturing HIV in the presence of progressively increasing concentrations of this compound. The viral genome is sequenced at regular intervals to identify emerging resistance mutations. These experiments are crucial for mapping primary resistance pathways and understanding the stepwise evolution of resistance in vitro [1].

- Clinical Cohort Studies and Genotypic Resistance Testing (GRT): For people with HIV experiencing virologic failure (VF) on a DTG-containing regimen, plasma samples are collected for sequencing. The standard method involves sequencing the pol gene (covering protease, reverse transcriptase, and integrase) via Sanger sequencing [4]. Next-generation sequencing (NGS) is increasingly used for its ability to detect low-frequency variants (e.g., at a 5% threshold), which can reveal emerging resistance before it dominates the viral population [5]. Data is then interpreted using systems like the Stanford HIVDB algorithm.

The diagram below illustrates the core workflow for generating and interpreting HIV drug resistance data in a research or surveillance setting.

Research workflow for HIV genotypic resistance testing.

Emerging Trends and Public Health Context

Recent reports from the WHO and other surveillance studies indicate that real-world levels of DTG resistance are exceeding what was initially observed in clinical trials [6]. Among people with virologic failure on DTG-based regimens, surveys report DTG resistance in 3.9% to 22% of successfully genotyped individuals [7] [6]. The risk is significantly higher in individuals who transition to a DTG-containing regimen while having a high viral load and in those with prior virologic failure on other drug classes [6] [8].

Key Takeaways for Researchers

- Primary Resistance Pathways: The R263K and G118R mutations are the most common pathways for initial resistance in INSTI-naive individuals, with the Q148 pathway combined with other mutations posing the highest threat to DTG efficacy [1].

- High Genetic Barrier Mechanism: DTG's barrier is rooted in the high fitness cost of its primary resistance mutation, R263K, which hinders the virus's ability to develop complex, high-level resistance [2].

- Need for Vigilance: Despite its high barrier, DTG resistance is a growing clinical and public health reality. Sustained investment in surveillance, affordable resistance testing, and person-centered care models is critical to managing this challenge [6] [8].

References

- 1. A systematic review of the genetic mechanisms ... [pmc.ncbi.nlm.nih.gov]

- 2. Genetic barrier to resistance for this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Novel this compound and Lenacapavir Resistance Patterns in Human... [pubmed.ncbi.nlm.nih.gov]

- 4. -associated this compound mutations after first-line treatment... resistance [bmcinfectdis.biomedcentral.com]

- 5. HIV-1 suppression and rare this compound resistance in ... [nature.com]

- 6. New report documents increase in HIV drug resistance to ... [who.int]

- 7. Approaches to the Management of Virologic Failure on ... [pmc.ncbi.nlm.nih.gov]

- 8. The warning bell of this compound resistance: rethinking HIV ... [frontiersin.org]

Quantitative Pharmacokinetic and Pharmacodynamic Profile

The efficacy of dolutegravir is underpinned by its favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are summarized in the table below.

| Parameter | Value or Description | Context & Significance |

|---|---|---|

| EC₅₀ (in vitro, PBMCs) | 0.51 nM (0.21 ng/mL) [1] | Measure of potency; lower value indicates higher potency. |

| Protein-Adjusted IC₉₀ | 0.064 μg/mL [1] | Target trough concentration for efficacy. |

| AUC (50 mg once daily) | 53.6 mcg•h/mL [2] | Total drug exposure over time. |

| Half-life (t½) | ~14 hours [2] [1] | Supports once-daily dosing. |

| Mechanism of Resistance | Key mutations: Q148H/R, G140A/S, Y143H/R, N155H [2] [3] | Specific pathways that can confer reduced susceptibility. |

Experimental Protocols for Investigating Binding

The following methodologies are central to elucidating the binding interactions of integrase strand transfer inhibitors like this compound.

Molecular Docking Studies [4]

- Objective: To predict the binding orientation and affinity of a small molecule (e.g., this compound) within the three-dimensional structure of the target protein (HIV-1 integrase).

- Protocol:

- Protein Preparation: Obtain the crystallographic structure of the prototype foamy virus (PFV) integrase, a well-established model for HIV-1 integrase, from the Protein Data Bank (PDB). Remove water molecules and add polar hydrogens.

- Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using energy minimization techniques.

- Docking Simulation: Define the active site around the DDE catalytic motif (Asp64, Asp116, and Glu152) and the Mg²⁺ ions. Perform the docking calculation to generate multiple binding poses.

- Analysis: Analyze the resulting poses for chelation interactions between the drug's pharmacophore and the Mg²⁺ ions, as well as hydrophobic contacts and hydrogen bonds with surrounding residues.

In Vitro Inhibition and Cytotoxicity Assays [4]

- Objective: To experimentally determine the antiviral activity and selective toxicity of a compound.

- Protocol:

- Cell Culture: Maintain appropriate cell lines (e.g., peripheral blood mononuclear cells, PBMCs) infected with HIV-1.

- Compound Treatment: Treat cells with a range of concentrations of this compound or a test compound.

- Viability & Activity Assessment: Use assays like MTT to measure cell viability (CC₅₀) and quantify viral replication (e.g., p24 antigen levels or HIV-1 RNA copies) to determine the effective concentration (EC₅₀).

- Data Calculation: The selectivity index (SI) is calculated as SI = CC₅₀ / EC₅₀. A high SI indicates a wide margin between cytotoxic and antiviral concentrations.

Key Considerations for Research and Development

Drug-Drug Interactions (DDIs):

- Chelation: Cations like Ca²⁺ (in supplements), Fe²⁺, Al³⁺, and Mg²⁺ (in antacids) can chelate with this compound in the gut, significantly reducing its absorption. Administer this compound 2 hours before or 6 hours after these agents [5] [6].

- Metabolism: this compound is primarily metabolized by UGT1A1 and is a minor substrate of CYP3A4 [2] [7]. Strong inducers of these enzymes (e.g., rifampin) require a dosage adjustment (50 mg twice daily) [5].

Relevant In Vitro Models:

- Transport Assays: Use Madin-Darby Canine Kidney (MDCKII) cell lines transfected with human transporters (P-gp, BCRP) to assess if this compound is a substrate for efflux pumps, which can influence its distribution [7].

- Drug Interaction Potential: this compound does not inhibit or induce major CYP450 enzymes but is a potent inhibitor of the renal transporter OCT2, which is responsible for the benign, non-progressive increase in serum creatinine observed in patients [1] [7].

The diagrams below summarize the mechanism of action and key experimental workflows.

This compound inhibits HIV replication by blocking viral DNA integration.

Core methodologies for studying this compound binding and activity.

References

- 1. Clinical Pharmacokinetic, Pharmacodynamic and Drug ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling, In Silico ADME ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound – a review of the pharmacology, efficacy, and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is Susceptible to Chelation-Type Interactions [pharmacytimes.com]

- 7. In Vitro Investigations into the Roles of Drug Transporters ... [sciencedirect.com]

Quantitative Pharmacodynamic Parameters of Dolutegravir

The table below summarizes key in vitro parameters that contribute to DTG's high antiviral efficacy and genetic barrier to resistance [1].

| Parameter | Description | Value / Finding | Clinical Implication |

|---|---|---|---|

| Dose-Response Curve Slope (m) | Steepness of the curve, indicating cooperativity. | 1.3 ± 0.1 [1] | Superior efficacy compared to drugs with a slope of 1 (like Raltegravir) at clinical concentrations [1]. |

| Instantaneous Inhibitory Potential (IIP) | Log reduction in a single round of infection at clinical drug concentration (C~max~). | 2.88 (at C~max~) [1] | Nearly 5-fold more inhibition than a hypothetical drug with the same IC~50~ but a slope of 1 [1]. |

| IC~50~ for Wild-type HIV | Concentration required for 50% inhibition in vitro. | 0.2 ng/mL [2] | Used as a benchmark to assess achieved drug levels in physiological compartments. |

| Degree of Independence (DI) with NRTIs | Favorability of drug interactions in combination regimens. | High (Bliss-independent or synergistic) [1] | Leads to higher combined regimen efficacy than predicted by simple additive models [1]. |

| Impact of R263K Mutation | Fold-change in IC~50~ for a common InSTI resistance mutation. | < 3-fold increase [1] | Minimal impact on DTG's efficacy, contributing to its high genetic barrier to resistance [1]. |

Mechanisms of Action & Experimental Insights

The exceptional in vitro profile of DTG is explained by several key mechanistic findings.

- Steep Dose-Response Curve: The slope of 1.3 is a major determinant of DTG's potency. A steeper slope means that small increases in drug concentration result in disproportionately large gains in antiviral effect. Analysis shows that at the maximum clinical concentration (C~max~), DTG achieves almost 5 times more inhibition than a first-generation InSTI with the same IC~50~ but a shallower slope [1].

- Exclusion of Late-Stage Activity: The steep slope does not result from inhibition of late stages in the viral life cycle (e.g., assembly or maturation), a mechanism seen with other drug classes. A specialized assay comparing virus produced in the presence or absence of DTG showed no difference in infectivity, confirming that its activity is specific to the integration step [1].

- Favorable Drug Interactions: DTG exhibits highly favorable (Bliss-independent or synergistic) interactions with common NRTI backbone drugs like Abacavir/Lamivudine (ABC/3TC) and Tenofovir/Emtricitabine (TDF/FTC). This means the combined effect of the regimen is greater than what would be expected from simply adding their individual effects, leading to high regimen-level efficacy [1].

The following diagram illustrates the core experimental workflow used to determine that DTG's activity is specific to the integration step and does not involve late-stage inhibition [1].

Experimental design to test for late-stage antiviral activity.

Efficacy in Combination Regimens

The high IIP of DTG translates into powerful combination regimens. Model-based analysis shows that DTG-based regimens achieve viral suppression more rapidly than older standards like Efavirenz (EFV) [3].

- IIP of Common DTG Regimens: The average IIP for the entire dosing interval is a key metric predicting clinical success. Regimens with an average IIP >5 are typically successful at suppressing viremia in vivo [1].

Distribution to Sanctuary Sites

A critical aspect of antiviral efficacy is a drug's ability to reach and maintain therapeutic concentrations in sanctuary sites like the central nervous system (CNS). A clinical study demonstrated that DTG achieves this [2].

- CNS Penetration: In antiretroviral-naive patients, the median DTG concentration in the cerebrospinal fluid (CSF) was 18 ng/mL at week 2 and 13 ng/mL at week 16. These concentrations were similar to the unbound, pharmacologically active fraction of DTG in plasma [2].

- Antiviral Effect in CSF: The CSF concentrations far exceeded the in vitro IC~50~ for wild-type HIV (0.2 ng/mL) by ≥66-fold. This correlated with a powerful antiviral effect, with a median -3.42 log~10~ copies/mL change in CSF HIV-1 RNA from baseline, which was similar to the reduction seen in plasma [2].

Experimental Protocols Overview

While the search results do not provide step-by-step lab manuals, they detail the core methodologies used in the cited in vitro studies.

- Single-Round Infectivity Assay: This method uses engineered reporter viruses that can complete only a single cycle of infection. It is preferred for accurate pharmacodynamic modeling because it eliminates confounding effects of multiple infection rounds and cell death [1].

- Measurement of Combination Effects (DI and IIP): Dose-response curves for individual drugs and their combinations are generated. The expected effects for Loewe additivity (same target) and Bliss independence (different targets) are modeled and compared to the empirically observed combined effect to calculate the Degree of Independence (DI) and the Instantaneous Inhibitory Potential (IIP) [1].

- Resistance Mutation Studies: The impact of specific integrase mutations (e.g., R263K) is quantified by introducing them into viral constructs and measuring the fold-change in IC~50~ compared to the wild-type virus in cell-based assays [1].

References

Comprehensive Technical Guide: Preclinical Development and Characterization of Dolutegravir

Introduction and Drug Overview

Dolutegravir (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (InSTI) that has revolutionized antiretroviral therapy since its FDA approval in 2013. Co-developed by ViiV Healthcare and Shionogi, DTG emerged as a superior therapeutic option characterized by its potent antiviral activity, high genetic barrier to resistance, and favorable pharmacokinetic profile. Unlike first-generation integrase inhibitors, DTG demonstrates prolonged binding to the integrase-DNA complex, resulting in more sustained antiviral effects and reduced susceptibility to viral resistance mutations. The drug's development addressed critical limitations of earlier InSTIs, including raltegravir and elvitegravir, which required higher dosing regimens and showed vulnerability to specific HIV mutations. DTG's unique pharmacological properties have established it as a cornerstone in HIV treatment regimens worldwide, with its inclusion on the WHO List of Essential Medicines underscoring its global therapeutic importance [1] [2] [3].

Mechanism of Action and Core Pharmacology

Molecular Mechanism of Integrase Inhibition

This compound exerts its antiviral effect through specific inhibition of HIV-1 integrase, a viral enzyme essential for replicative cycle completion. The molecular mechanism involves competitive binding to the integrase active site, where DTG chelates divalent metal cations (Mg²⁺ or Mn²⁺) within the catalytic core through its three coplanar oxygen atoms. This binding effectively blocks the strand transfer step of retroviral DNA integration, preventing incorporation of viral DNA into the host genome. Unlike allosteric integrase inhibitors that act at multiple viral life cycle stages, DTG specifically targets the integration process without significant activity during late stages (virus assembly, release, and maturation) [1] [3] [4].

The drug's tight binding and longer dissociative half-life from the integrase-DNA complex contribute to its sustained pharmacological activity. Mechanistic studies demonstrate that DTG forms stable ternary complexes with integrase and viral DNA, resulting in prolonged inhibition even after drug clearance. This characteristic distinguishes DTG from first-generation InSTIs and underlies its superior resistance profile [3].

Quantitative Pharmacodynamic Parameters

Rigorous quantitative analyses have elucidated DTG's exceptional pharmacodynamic properties:

Table 1: Key Pharmacodynamic Parameters of this compound

| Parameter | Value | Significance | Experimental Method |

|---|---|---|---|

| EC₅₀ | 0.5-2.1 nM (0.21-0.85 ng/mL) | Potent antiviral activity | Peripheral blood mononuclear cells (PBMCs) and MT-4 cell assays [3] |

| Protein-adjusted IC₉₀ | 64 ng/mL | Target therapeutic concentration | In vitro infectivity assays with human serum [5] |

| Dose-response curve slope | 1.3 ± 0.1 | Steeper than 1st generation InSTIs (P=0.0003) | Single-round infectivity assays [4] |

| Instantaneous Inhibitory Potential (IIP) | 2.88 at Cmax | 5-fold higher efficacy vs slope=1 drug | Calculated using IIP = log[1+(D/IC₅₀)ᵐ] [4] |

The steep dose-response curve slope (1.3 ± 0.1) significantly enhances DTG's antiviral efficacy at clinical concentrations. This steeper slope, compared to the slope of 1 characteristic of first-generation InSTIs like raltegravir, exponentially increases inhibition according to the Hill equation. Experimental evidence confirms this slope does not reflect multi-cycle inhibition or activity at multiple viral life cycle steps, distinguishing it from protease inhibitors and allosteric integrase inhibitors [4].

Diagram 1: this compound mechanism of action showing specific inhibition of HIV integrase-mediated DNA integration.

Preclinical Pharmacological Characterization

In Vitro Antiviral Efficacy Assessment

Preclinical characterization employed sophisticated single-round infectivity assays to accurately determine pharmacodynamic parameters, avoiding confounding factors inherent in multiple-round assays. These experiments demonstrated DTG's favorable interactions with nucleoside reverse transcriptase inhibitors (NRTIs), with degree of independence (DI) values indicating Bliss-independent or synergistic interactions. The two-drug combination DTG/3TC achieved an average instantaneous inhibitory potential (IIP) >5, explaining its clinical efficacy despite reduced drug numbers [4].

Resistance profiling in preclinical models revealed DTG's high genetic barrier to resistance. Viral passage experiments with DTG selective pressure identified the R263K mutation, which confers only modest (3-fold) increases in IC₅₀ compared to the >10-fold increases observed with first-generation InSTIs. The selective advantage of DTG resistance mutations remains low due to their significant fitness costs to viral replication capacity [4].

Experimental Protocol: Single-Round Infectivity Assay

Purpose: To accurately determine DTG pharmacodynamic parameters without multi-cycle replication confounding effects.

Methodology:

- Vector preparation: HIV-1 based reporter vectors pseudotyped with VSV-G envelope

- Cell culture: Activated CD4+ T-lymphoblasts or susceptible cell lines (MT-4)

- Infection: Cells infected at specific MOI in presence of DTG serial dilutions

- Analysis: Infectivity quantified after 48-72 hours via reporter gene expression (luciferase or GFP)

- Data processing: Dose-response curves fitted using nonlinear regression

- Parameter calculation: IC₅₀, slope (m), and IIP derived from median-effect plots [4]

Critical considerations:

- Use standardized viral inocula to ensure consistency

- Include appropriate controls (no drug, vehicle, cytotoxicity)

- Perform replicates across multiple donor cells

- Calculate IIP using formula: IIP = log[1+(D/IC₅₀)ᵐ] where D=clinical Cmax [4]

Pharmacokinetic and Metabolic Profiling

Comprehensive ADME characterization revealed DTG's favorable pharmacokinetic profile:

Table 2: Preclinical Pharmacokinetic and Metabolic Properties of this compound

| Parameter | Value | Experimental System | Clinical Relevance |

|---|---|---|---|

| Primary Metabolic Pathways | UGT1A1 glucuronidation (∼53%), CYP3A4 oxidation (minor) | Human liver microsomes, recombinant enzymes | Drug interactions with UGT1A1 inhibitors/inducers |

| Novel CYP1A1/1B1 Pathway | Aldehyde metabolite (M4) formation | Recombinant CYP enzymes, TCDD-induced mouse lung S9 | Increased clearance in smokers |

| Protein Binding | 98.9% | Equilibrium dialysis with human plasma | High protein binding limits dialysis removal |

| Apparent Volume of Distribution | 17.4 L | Radiolabeled DTG in distribution studies | Extensive tissue penetration |

| Elimination Half-life | 14 hours | Plasma concentration-time profiles | Supports once-daily dosing |

| Excretion | Feces (53%), Urine (31%) | Mass balance studies with [¹⁴C]-DTG | Renal impairment requires minimal adjustment |

Metabolite identification studies using UPLC-QTOFMS revealed a novel CYP1A1/1B1-mediated metabolic pathway that generates aldehyde metabolites (M4). This pathway becomes significant in cigarette smokers due to CYP1A1/1B1 induction, explaining the approximately 30% higher DTG clearance observed in smokers versus non-smokers. Incubation experiments with specific chemical inhibitors (TMS for CYP1A1/1B1) confirmed enzyme contributions to metabolite formation [6].

Preclinical Development Timeline and Key Studies

The preclinical development program for DTG systematically evolved from initial discovery through comprehensive characterization:

Diagram 2: this compound preclinical development timeline highlighting key stages and critical discoveries.

Early medicinal chemistry approaches utilized commercially available heterocycles like nicotinic acid and maltol, constructing the functionalized N-H pyridone core over 10+ steps. The evolution to more efficient synthesis leveraged rapid pyridone formation through condensation of methyl 4-methoxyacetoacetate with DMF-DMA, followed by sequential cyclization. This efficient process chemistry route eventually enabled the development of continuous flow synthesis methods that telescoped multiple steps to avoid intermediate isolation and enhance throughput [2].

Resistance Profile and Genetic Barrier

Preclinical resistance characterization demonstrated DTG's superior resistance profile compared to first-generation InSTIs. Viral passage experiments identified that single mutations (including R263K) only modestly increase IC₅₀ (less than 3-fold), while multiple mutations are required for significant resistance development. The fitness cost of DTG resistance mutations impairs viral replication capacity, reducing their selective advantage in treatment-experienced patients [4].

Recent WHO reports indicate that real-world DTG resistance patterns are evolving, with surveys showing resistance rates of 3.9-8.6% in some populations, reaching 19.6% among treatment-experienced individuals transitioning to DTG with unsuppressed viral loads. These findings underscore the importance of maintaining virological suppression when initiating DTG-based regimens and monitoring emerging resistance patterns [7].

Novel Formulations and Future Directions

Long-Acting Nanoformulated Prodrug Development

Recent innovations have focused on extending DTG's apparent half-life through nanosuspension technology. A prodrug approach created myristoylated DTG (MDTG) through esterification of the 7-hydroxyl group with myristic acid, enhancing hydrophobicity by 8.7-fold while maintaining equivalent antiretroviral activity (IC₅₀ 62.5 nM vs 56.7 nM for native DTG). This prodrug was encapsulated into poloxamer 407 nanoformulations (NMDTG) with high efficiency (82.2 ± 4.4%) and favorable particle characteristics (234 ± 2 nm, PDI 0.23 ± 0.02) [5].

Pharmacokinetic studies in Balb/cJ mice demonstrated that a single NMDTG administration maintained DTG concentrations above the PA-IC₉₀ of 64 ng/mL for 56 days in blood and 28 days in tissues, representing a 5.3-fold extension in apparent half-life compared to native DTG formulations. In vitro release kinetics showed dramatically reduced burst release (3.5% vs 80% for native DTG nanoformulations) and sustained release profiles [5].

Alternative long-acting approaches include XVIR-120, a nanoformulated DTG prodrug demonstrating ultra-long-acting pharmacokinetics across multiple species. Preliminary toxicology analyses showed favorable safety profiles with no adverse findings at injection sites, supporting continued development of these extended-release formulations [8].

Experimental Protocol: Nanoformulation Preparation and Characterization

Purpose: To create and characterize long-acting nanoformulated DTG prodrugs.

Synthesis Method:

- Prodrug synthesis: Esterification of DTG 7-hydroxyl group with myristic acid

- Nanoprecipitation: High-pressure homogenization with poloxamer 407 stabilizer

- Purification: Centrifugation/washing to remove unencapsulated drug

- Lyophilization: Cryoprotectant addition and freeze-drying for stability

Characterization Parameters:

- Particle size and PDI: Dynamic light scattering (DLS)

- Surface charge: Zeta potential measurements

- Encapsulation efficiency: HPLC quantification of supernatant drug

- Morphology: Transmission electron microscopy (TEM)

- Crystallinity: Powder X-ray diffraction (XRD)

- Stability: Size and PDI monitoring at 4°C and 25°C over 134 days [5]

Release Kinetics Assessment:

- Incubation in PBS with 0.02% Tween 80 at 37°C

- Time-point sampling over 70 days

- HPLC quantification of released drug

- Burst release calculation and sustained release profile modeling [5]

Conclusion

References

- 1. The preclinical discovery and development of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Quantitative evaluation of the antiretroviral efficacy ... [pmc.ncbi.nlm.nih.gov]

- 5. Creation of a long-acting nanoformulated this compound [nature.com]

- 6. CYP1A1 and 1B1-mediated metabolic pathways of ... [pmc.ncbi.nlm.nih.gov]

- 7. New report documents increase in HIV drug resistance to ... [who.int]

- 8. Exavir Therapeutics announces publication of preclinical ... [eatg.org]

Comprehensive Application Notes and Protocols: HPLC Method Development and Validation for Dolutegravir Quantification in Pharmaceutical Dosage Forms

Introduction

Dolutegravir sodium (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor that has revolutionized antiretroviral therapy with its potent efficacy, high resistance barrier, and favorable pharmacokinetic profile. As a preferred first-line treatment for both treatment-naive and experienced HIV patients in international guidelines, ensuring its quality through robust analytical methods is paramount for global public health. The development and validation of precise, accurate, and stability-indicating HPLC methods for DTG quantification represents a critical component of pharmaceutical quality control, ensuring consistent drug product performance and patient safety.

The International Conference on Harmonization (ICH) guidelines mandate that analytical methods used in pharmaceutical quality control must undergo comprehensive validation to provide regulatory compliance and ensure reliable results. This document presents detailed application notes and protocols for a validated stability-indicating reversed-phase HPLC method for the quantification of this compound sodium in bulk drug substances and pharmaceutical dosage forms. The method has been optimized to provide excellent sensitivity, precision, and accuracy while demonstrating specificity against potential degradants and excipients, making it suitable for routine quality control analysis in pharmaceutical laboratories.

HPLC Method Development

Optimized Chromatographic Parameters

The development of an effective HPLC method for this compound quantification required systematic optimization of various chromatographic parameters to achieve optimal separation, peak symmetry, and analysis time. After extensive method scouting and optimization studies, the following conditions were established as optimal for the precise quantification of this compound sodium:

Table 1: Optimized Chromatographic Conditions for this compound Quantification

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Thermo Fischer Scientific C8 Synchronis (150×4.6mm, 5µm) | Provides optimal retention and peak shape for DTG |

| Mobile Phase | Buffer:ACN (60:40 v/v) | Isocratic elution for simplicity and reproducibility |

| Flow Rate | 1.0 mL/min | Balances analysis time and resolution |

| Detection Wavelength | 258 nm | Near λmax for optimal sensitivity |

| Column Temperature | Ambient (±25°C) | Operational convenience |

| Injection Volume | 10-20 µL | Suitable for majority of HPLC systems |

| Retention Time | 6.60 minutes | Allows for rapid analysis |

| Run Time | 10-12 minutes | Ensures elution of all potential impurities |

The method employs a reversed-phase chromatography mechanism with a C8 stationary phase, which provides an excellent balance of hydrophobicity for proper retention of this compound. The selection of a C8 column over the more common C18 was based on superior peak symmetry and reduced analysis time while maintaining adequate capacity factor. The isocratic elution mode with a binary mixture of buffer and acetonitrile (60:40 v/v) was established after evaluating various organic modifiers and ratios, demonstrating robust performance with consistent retention times [1].

The detection wavelength of 258 nm corresponds to a local absorbance maximum of this compound in the UV spectrum, providing optimal sensitivity for quantification while minimizing baseline noise. The retention time of approximately 6.60 minutes allows for rapid analysis, making the method suitable for high-throughput quality control laboratories. The total run time of 10-12 minutes ensures that any potential degradation products or related substances are eluted from the column, confirming the stability-indicating nature of the method [1].

Method Development Workflow

The development of a robust HPLC method follows a systematic approach that progresses through well-defined stages from initial parameter selection to final optimization. The workflow ensures that all critical factors are considered, ultimately resulting in a method that is precise, accurate, and stability-indicating.

Figure 1: HPLC method development workflow illustrating the systematic approach from initial literature review through method optimization and validation to routine application.

The method development begins with a comprehensive literature review to identify existing methods and avoid unnecessary experimental work. For this compound, this involved examining published methodologies and identifying potential gaps that could be addressed through improved chromatographic conditions. The selection of initial conditions involves choosing the appropriate chromatographic mode (reversed-phase in this case), column chemistry, mobile phase composition, and detection parameters based on the physicochemical properties of the analyte [2].

Selectivity optimization represents the most critical phase where parameters are adjusted to achieve adequate separation between this compound and potential impurities or degradation products. This involves fine-tuning mobile phase composition, pH adjustment (if needed), and temperature to resolve closely eluting peaks. For ionizable compounds like this compound, mobile phase pH can significantly impact retention and selectivity by altering the ionization state of the molecule. The final optimization stage focuses on efficiency improvements through adjustments in flow rate, temperature, and gradient parameters to reduce analysis time while maintaining resolution [2].

Method Validation Protocol

Validation Parameters and Acceptance Criteria

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The HPLC method for this compound quantification has been validated according to ICH Q2(R1) guidelines, addressing the following key parameters with corresponding acceptance criteria:

Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Method

| Validation Parameter | Experimental Design | Acceptance Criteria | Results Obtained |

|---|---|---|---|

| Linearity | 5 concentrations (80-120% of target) | R² > 0.999 | Conforms |

| Accuracy | 9 determinations (3 levels, 3 replicates) | Recovery 98-102% | 98-102% |

| Precision | |||

| Repeatability | 6 sample preparations at 100% | RSD ≤ 1% | RSD < 1% |

| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2% | RSD < 2% |

| Specificity | Forced degradation studies | No interference from blank, placebo, degradants | Demonstrated |

| Robustness | Deliberate variations in flow, temperature, mobile phase | RSD ≤ 2% for system suitability | Conforms |

| Range | Established from linearity studies | 80-120% of test concentration | 80-120% |

| LOD | Signal-to-noise approach | S/N ≥ 3 | Confirmed |

| LOQ | Signal-to-noise approach | S/N ≥ 10 | Confirmed |

The linearity of the method was demonstrated by preparing this compound standard solutions at five different concentration levels ranging from 80% to 120% of the target concentration. The peak area responses were plotted against concentrations, and the correlation coefficient, y-intercept, and slope of the regression line were calculated. The method exhibited excellent linearity with a correlation coefficient (R²) greater than 0.999, confirming a direct proportional relationship between concentration and detector response across the specified range [1].

The accuracy of the method was evaluated using a minimum of nine determinations over three concentration levels (80%, 100%, and 120%) covering the specified range. Accuracy was calculated as the percentage recovery of the known amount of this compound spiked into the placebo or blank formulation. The results demonstrated acceptable accuracy with recoveries between 98% and 102%, well within the specified limits. The precision of the method, encompassing both repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability), was evaluated with relative standard deviation (RSD) values less than 1% and 2%, respectively, confirming the method's reliability [1] [3].

Forced Degradation Studies (Specificity)

The specificity of the method was demonstrated through forced degradation studies, where this compound samples were subjected to various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic degradation. The method effectively separated this compound from all degradation products, confirming its stability-indicating capability. The peak purity of this compound was established using photodiode array detection, demonstrating that the analyte peak was homogeneous and pure without any co-eluting impurities [1].

The robustness of the method was evaluated by deliberately introducing small but deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±5°C), and detection wavelength (±2 nm). In all conditions, the method maintained system suitability parameters within specified limits, confirming its reliability during normal usage. The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on signal-to-noise ratio approaches, with values of 3:1 and 10:1, respectively, demonstrating adequate sensitivity for the detection and quantification of trace levels of this compound [1] [2].

Experimental Protocols

Materials and Reagents

- Reference Standard: this compound sodium working standard of certified purity (typically >98%)

- Pharmaceutical Formulation: this compound tablets (50 mg strength) or bulk drug substance

- HPLC-Grade Water: Purified water obtained from a Milli-Q water purification system or equivalent

- HPLC-Grade Acetonitrile: ≥99.9% purity, filtered through 0.45 µm membrane filter

- Buffer Salts: High-purity ammonium acetate or ammonium formate

- Other Reagents: Analytical grade acids, bases, and hydrogen peroxide for forced degradation studies

Preparation of Solutions

4.2.1 Mobile Phase Preparation

- Weigh approximately 1.0 g of ammonium acetate and transfer to a 1000 mL volumetric flask

- Dissolve in approximately 500 mL of HPLC-grade water and mix thoroughly

- Add 400 mL of HPLC-grade acetonitrile to the buffer solution

- Dilute to volume with HPLC-grade water and mix well

- Degas the mobile phase by sonication for 10 minutes or by sparging with helium gas

4.2.2 Standard Solution Preparation

- Accurately weigh approximately 25 mg of this compound sodium working standard into a 50 mL volumetric flask

- Add approximately 30 mL of diluent (mobile phase or appropriate solvent) and sonicate to dissolve completely

- Dilute to volume with the same diluent and mix well (Stock Standard Solution, 500 µg/mL)

- Pipette 5.0 mL of the stock standard solution into a 50 mL volumetric flask

- Dilute to volume with diluent and mix well (Working Standard Solution, 50 µg/mL)

- Filter through a 0.45 µm PVDF or nylon membrane filter before injection

4.2.3 Sample Solution Preparation

- For tablets: Weigh and finely powder not less than 10 tablets

- Accurately weigh a portion of the powder equivalent to about 50 mg of this compound into a 100 mL volumetric flask

- Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking

- Dilute to volume with diluent and mix well (Stock Sample Solution)

- Filter a portion of the solution through a 0.45 µm membrane filter

- Pipette 5.0 mL of the filtrate into a 50 mL volumetric flask

- Dilute to volume with diluent and mix well (Working Sample Solution, 50 µg/mL)

Chromatographic System and Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and DAD detector

- Column: Thermo Fischer Scientific C8 Synchronis (150 × 4.6 mm, 5 µm) or equivalent

- Column Temperature: Ambient (25 ± 5°C)

- Mobile Phase: Buffer:ACN (60:40 v/v) - isocratic elution

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL

- Detection Wavelength: 258 nm

- Run Time: 10 minutes

System Suitability Testing

Before initiating the analysis, system suitability parameters must be evaluated to ensure the chromatographic system is adequate for the analysis. Inject six replicates of the standard solution and evaluate the following parameters:

Table 3: System Suitability Requirements

| Parameter | Requirement | Typical Value |

|---|---|---|

| Retention Time | Consistent with RSD ≤ 1% | 6.60 minutes |

| Theoretical Plates (N) | >2000 | >4000 |

| Tailing Factor (T) | ≤2.0 | ≤1.5 |

| Resolution (R) | >2.0 from closest eluting peak | >2.0 |

| Repeatability | RSD ≤ 1% for peak areas | RSD ≤ 1% |

The theoretical plate count is calculated as N = 16(tR/W)², where tR is the retention time of this compound peak and W is the peak width at baseline. The tailing factor is calculated as T = W0.05/2f, where W0.05 is the peak width at 5% height and f is the distance from peak front to the retention time. The resolution between this compound and the closest eluting peak should be greater than 2.0, indicating complete separation [3].

Method Validation Procedures

Validation Experimental Workflow

The validation of an analytical method follows a structured sequence of experiments designed to comprehensively evaluate all relevant performance characteristics. This systematic approach ensures that the method is fit for its intended purpose and complies with regulatory requirements.

Figure 2: Method validation workflow illustrating the comprehensive evaluation of analytical method performance characteristics according to ICH guidelines.

The validation process begins with specificity testing through forced degradation studies to demonstrate that the method can unequivocally quantify the analyte in the presence of potential impurities and degradation products. This is followed by linearity assessment across the specified range to establish the relationship between analyte concentration and detector response. Accuracy evaluation demonstrates the closeness of agreement between the value found and the value accepted as a true or reference value, typically performed through recovery studies by spiking known amounts of the analyte into placebo or sample matrix [4] [3].

Precision studies encompass both repeatability (intra-assay precision) and intermediate precision, evaluating the method's performance under variations such as different analysts, instruments, and days. The determination of LOD and LOQ establishes the method's sensitivity, followed by robustness testing to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Finally, solution stability studies demonstrate the stability of both standard and sample solutions during the analysis period, completing the comprehensive validation package [4] [3].

Detailed Validation Procedures

5.2.1 Linearity and Range

- Prepare standard solutions at a minimum of five concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration)

- Inject each solution in triplicate and record the peak areas

- Plot the mean peak area versus concentration and perform linear regression analysis

- Calculate the correlation coefficient (R²), which should be not less than 0.999

- The y-intercept should not be statistically different from zero (p > 0.05)

- The residual sum of squares should be within acceptable limits

5.2.2 Accuracy/Recovery

- Prepare a placebo mixture representing the formulation composition without the active ingredient

- Spike the placebo with this compound standard at three concentration levels (80%, 100%, 120% of target)

- Prepare a minimum of three samples at each level (total of nine determinations)

- Analyze the samples and calculate the recovery percentage using the formula: Recovery (%) = (Found Concentration / Spiked Concentration) × 100

- The mean recovery at each level should be between 98% and 102% with RSD ≤ 2%

5.2.3 Precision

- Repeatability: Prepare six independent sample preparations from a homogeneous sample at 100% of test concentration

- Analyze all six preparations and calculate the mean, standard deviation, and RSD of the this compound content

- The RSD should not be more than 1.0%

- Intermediate Precision: Perform the same analysis on a different day, with a different analyst, and/or using a different HPLC system

- The combined RSD from both sets of results should not be more than 2.0%

5.2.4 Robustness

- Perform deliberate, small variations in the following method parameters:

- Flow rate: 0.9 mL/min and 1.1 mL/min (normal: 1.0 mL/min)

- Mobile phase composition: Buffer:ACN (58:42 and 62:38 v/v)

- Column temperature: 20°C and 30°C (normal: 25°C)

- Detection wavelength: 256 nm and 260 nm (normal: 258 nm)

- Inject system suitability standard in each condition and evaluate parameters

- All system suitability parameters should remain within specified limits

Applications and Regulatory Considerations

The validated HPLC method for this compound quantification has extensive applications throughout the pharmaceutical product lifecycle, from early development through post-marketing surveillance. In quality control laboratories, the method enables routine analysis of bulk drug substances and finished pharmaceutical products, ensuring compliance with established specifications. For stability studies, the method provides reliable quantification of this compound in stability samples under various environmental conditions (long-term, accelerated, and stress conditions), supporting shelf-life determinations and storage recommendations.

The method also finds application in comparative assessments of different formulations, including bioequivalence studies of generic products, where accurate quantification of the active ingredient is essential. Furthermore, the method can be adapted for the analysis of this compound in fixed-dose combination products, such as this compound/lamivudine formulations, which are increasingly important in HIV treatment paradigms. Recent clinical trials have demonstrated the efficacy and safety of this compound/lamivudine fixed-dose combinations in both adults and pediatric populations, highlighting the continued importance of robust analytical methods for these formulations [5] [6].

From a regulatory perspective, the method complies with ICH guidelines Q2(R1) for analytical method validation, ensuring acceptability by major regulatory authorities worldwide. The method validation package should include complete documentation of all validation experiments, including raw data, statistical analysis, and representative chromatograms, providing a comprehensive audit trail for regulatory inspections. As regulatory requirements evolve, the method may require periodic revalidation to ensure continued suitability, particularly when there are changes in the synthesis of the drug substance, formulation composition, or manufacturing process [4] [3].

Troubleshooting and Maintenance

Common Issues and Solutions

- Peak Tailing: If tailing factor exceeds limits (>2.0), consider column aging, inappropriate mobile phase pH, or silanol interactions. Solution: Replace column, adjust mobile phase pH, or use a different column chemistry with enhanced endcapping.

- Retention Time Shift: Significant changes in retention time may indicate mobile phase composition errors, column temperature fluctuations, or column degradation. Solution: Prepare fresh mobile phase, ensure stable column temperature, and replace column if necessary.

- Increased Backpressure: May result from column blockage, particulate matter in mobile phase, or system obstruction. Solution: Filter mobile phase and samples through 0.45 µm membrane, flush column with appropriate solvents, and check system filters for blockage.

- Baseline Noise: Can be caused by air bubbles in the system, contaminated mobile phase, or detector lamp issues. Solution: Degas mobile phase thoroughly, use high-purity reagents, and replace UV lamp if approaching end of life.

- Poor Resolution: Inadequate separation between this compound and impurities may require mobile phase optimization. Solution: Fine-tune mobile phase composition, adjust gradient profile if applicable, or consider using a column with different selectivity.

System Maintenance Schedule

- Daily: Check system pressure, baseline noise, and retention time stability; purge system if needed; perform system suitability test

- Weekly: Clean pump seals and check for leaks; replace inlet solvent filters; backflush column if recommended by manufacturer

- Monthly: Replace pre-column filter; perform pump calibration verification; clean autosampler needle and injection port

- Quarterly: Replace column frits; perform comprehensive preventive maintenance; validate detector wavelength accuracy

- As Needed: Replace HPLC column when efficiency decreases (>15% reduction in theoretical plates); replace UV lamp when sensitivity decreases or noise increases

Conclusion

The HPLC method described in this application note provides a robust, precise, and accurate approach for the quantification of this compound sodium in bulk drug substances and pharmaceutical dosage forms. The method has been comprehensively validated in accordance with ICH guidelines, demonstrating excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and robustness. The stability-indicating capability of the method, confirmed through forced degradation studies, makes it particularly valuable for stability testing and quality control applications.

The detailed protocols and application notes presented herein provide pharmaceutical scientists with a complete framework for implementing this method in quality control laboratories, ensuring reliable and reproducible quantification of this compound throughout the product lifecycle. The method's simplicity and reliability make it suitable for routine use, while its analytical performance characteristics ensure compliance with regulatory requirements. As this compound continues to play a crucial role in global HIV treatment programs, with ongoing research expanding its applications in special populations including pediatric patients, the availability of robust analytical methods remains essential for ensuring product quality and patient safety [5] [6].

References

- 1. Development and Validation of Stability Indicating Hplc ... [jchr.org]

- 2. HPLC Method Development and Validation for ... [pharmtech.com]

- 3. analytical method validation and validation of hplc | PPT [slideshare.net]

- 4. Steps for HPLC Method Validation [pharmaguideline.com]

- 5. Once-daily this compound/lamivudine fixed-dose formulations ... [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of the Two-Drug Regimen this compound ... [journals.lww.com]

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method Development and Validation for Dolutegravir

Introduction to Dolutegravir and Analytical Method Importance

This compound (DTG) is a potent second-generation HIV-1 integrase strand transfer inhibitor that has revolutionized antiretroviral therapy by preventing the integration of viral DNA into the host genome. Chemically known as (4R,12aS)-N-([2,4-difluorophenyl] methyl)-3, 4, 6, 8, 12, 12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pyrido[1′,2′:4,5]pyrazino [2,1-b] [1,3]oxazine-9-carboxamide, this API is predominantly administered in fixed-dose combinations with other antiretrovirals such as lamivudine (LAM) and rilpivirine [1] [2] [3]. The development of robust, stability-indicating analytical methods for this compound is paramount in pharmaceutical analysis to ensure product quality, safety, and efficacy throughout the drug's shelf life.

Stability-indicating methods are specifically designed to quantify the active pharmaceutical ingredient (API) accurately and precisely while simultaneously detecting and quantifying degradation products that may form under various stress conditions. These methods must successfully separate the API from all potential impurities and degradation products, providing selective quantification of the intact drug substance even in the presence of its degradation compounds [4]. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate that pharmaceutical manufacturers demonstrate the stability characteristics of all drug substances and products through validated stability-indicating methods [1] [3]. For this compound, which is often prescribed as part of lifelong antiretroviral regimens, maintaining consistent quality and stability is particularly crucial to prevent treatment failure and development of drug-resistant HIV strains.

Method Development Strategy

Chromatographic Condition Optimization

The development of a stability-indicating HPLC method for this compound requires systematic optimization of various chromatographic parameters to achieve optimal separation, peak symmetry, and detection sensitivity. Based on comprehensive research and multiple published methodologies, reversed-phase chromatography using C18 or C8 columns has proven most effective for this compound analysis [1] [5] [3]. The stationary phase selection significantly impacts the retention and separation efficiency of this compound, with C18 columns providing excellent hydrophobic interaction with the drug's aromatic structure.

The mobile phase composition represents another critical parameter in method development. Research indicates that a combination of phosphate buffer and organic modifiers (typically acetonitrile and methanol) in isocratic or gradient elution mode yields optimal results. The pH of the aqueous component plays a crucial role in controlling the ionization state of this compound, thereby affecting its retention and peak shape. A pH range of 3.0-4.9 has been successfully employed in various validated methods, with adjustment using orthophosphoric acid [1] [3]. The organic modifier ratio must be optimized to balance adequate retention for separation and reasonable analysis time. Detection wavelength selection is based on the UV spectrum of this compound, which shows sufficient absorption at 258 nm and 292 nm, with the latter being an isosbestic point when analyzed in combination with lamivudine [1] [3].

Method Optimization Strategies

Method optimization follows a systematic approach to resolve this compound from its potential degradation products and co-administered drugs. The traditional five-step strategy proposed by Snyder and associates provides a logical framework for HPLC method development, emphasizing selectivity tuning to increase the resolution of critical pairs for accurate quantitation [4]. This approach begins with defining the method type and gathering sample/analyte information, followed by initial scouting runs, method fine-tuning, and final validation.

For this compound, method optimization should employ a systematic selectivity-tuning approach by manipulating critical chromatographic parameters:

- Mobile phase pH: Testing different pH values (2.5-6.0) to impact ionization and retention of ionizable functional groups

- Organic modifier ratio: Adjusting acetonitrile:methanol ratios to fine-tune selectivity

- Buffer concentration: Optimizing ionic strength (10-50 mM) to control peak shape

- Column temperature: Investigating effects between 25-40°C on retention and efficiency

- Flow rate: Evaluating 0.8-1.2 mL/min for optimal separation and analysis time

The successful application of this approach is demonstrated in the development of a this compound and lamivudine combination method, which achieved excellent resolution between both APIs and their degradation products using an Inertsil ODS 3V (250 × 4.6 mm, 5 μm) column with a mobile phase composed of phosphate buffer (pH 3.0):acetonitrile:methanol (50:20:30% v/v/v) at a flow rate of 1.0 mL/min [1]. The method displayed retention times of 2.16 min for lamivudine and 6.36 min for this compound, indicating appropriate separation for accurate quantification.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Column | Inertsil ODS 3V (250 × 4.6 mm, 5 μm) | BEH Shield RP18 (2.1 × 100 mm, 1.7 μm) | Thermo Fischer C8 (150×4.6mm, 5µm) | Phenyl-Hexyl (250 × 4.6 mm, 5µm) |

| Mobile Phase | Phosphate buffer pH 3.0:ACN:MeOH (50:20:30) | Phosphate buffer pH 4.9:MeOH (60:40) | Buffer:ACN (60:40) | 45% buffer:49% MeOH:6% ACN |

| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 1.2 |

| Detection Wavelength (nm) | 257 | 292 | 258 | 258 |

| Column Temperature (°C) | 30 | 30 | Ambient | 35 |

| Retention Time (min) | 6.36 (DTG), 2.16 (LAM) | 3.83 (DTG), 2.88 (LAM) | 6.60 (DTG) | Method for related substances |

| Runtime (min) | 10 | 8 | Not specified | Not specified |

Experimental Protocols

Solution Preparation Protocols

Standard Solution Preparation: Accurately weigh and transfer approximately 10 mg of this compound working standard and 10 mg of lamivudine working standard (for combination products) into separate 10 mL clean, dry volumetric flasks. Add about 7 mL of diluent (typically mobile phase) to each flask and sonicate to dissolve completely. Make up to volume with diluent and mix well to obtain stock solutions of concentration 1 mg/mL. Pipette 0.1 mL of this compound stock solution and 0.6 mL of lamivudine stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solutions containing 10 μg/mL of this compound and 60 μg/mL of lamivudine [1].

Sample Solution Preparation (Tablet Dosage Form): Weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to one tablet (containing approximately 50 mg this compound and 300 mg lamivudine for Dovato) and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and allow to cool to room temperature. Dilute to volume with the same solvent and mix well. Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate. Pipette 0.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a sample solution containing approximately 10 μg/mL of this compound and 60 μg/mL of lamivudine [1] [3].

Mobile Phase Preparation: Prepare a 50 mM potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. For the organic phase, mix acetonitrile and methanol in the ratio 40:60 (v/v). For the final mobile phase, mix the aqueous buffer and organic mixture in the ratio 50:50 (v/v) [1]. Alternatively, for methods requiring different pH, adjust the buffer to pH 4.9 using appropriate reagents [3].

System Suitability Testing Protocol

System suitability tests are conducted to verify that the chromatographic system is adequate for the intended analysis. Inject six replicate injections of the standard solution and calculate the following parameters [1] [3]:

- Theoretical plates (N) for this compound peak should be not less than 3000, indicating column efficiency

- Tailing factor (T) should be not more than 2.0 for both this compound and lamivudine peaks

- Resolution (Rs) between this compound and lamivudine should be not less than 2.0

- Percentage relative standard deviation (%RSD) for peak areas of six replicate injections should be not more than 2.0%

The following workflow diagram illustrates the complete method development and validation process:

Method Validation

Validation Parameters and Acceptance Criteria

The developed HPLC method must be thoroughly validated according to ICH guideline Q2(R1) to demonstrate its reliability and suitability for intended applications. The validation encompasses the following parameters with their respective acceptance criteria [1] [3]:

Specificity: The method should demonstrate specificity by resolving this compound from all potential impurities and degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) should show no interference of the analyte peak with degradation products, and the peak purity should be confirmed using PDA detection [1] [6].

Linearity and Range: Prepare standard solutions at minimum five concentration levels across the specified range (typically 50-150% of target concentration). For this compound, the linear range is typically 2.54-15.35 μg/mL when analyzed alone, and 17.50-52.50 μg/mL when combined with lamivudine [1] [3]. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero.

Precision:

- Repeatability: Inject six replicate preparations of 100% test concentration and calculate %RSD, which should be not more than 2.0%

- Intermediate precision: Perform the analysis on different days, with different analysts, or using different instruments; %RSD should be not more than 2.0%

Accuracy: Conduct recovery studies by spiking placebo with known amounts of this compound at three concentration levels (50%, 100%, and 150% of target concentration) in triplicate. The mean recovery should be between 98.0-102.0% with %RSD not more than 2.0% [1] [3].

Table 2: Method Validation Parameters for this compound HPLC Methods

| Validation Parameter | This compound (Alone) | This compound + Lamivudine | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 2.54-15.35 μg/mL [1] | 17.50-52.50 μg/mL [3] | Correlation coefficient ≥0.999 |

| LOD | Not specified | 5.82 μg/mL [3] | Signal-to-noise ratio ≥3:1 |

| LOQ | Not specified | 19.41 μg/mL [3] | Signal-to-noise ratio ≥10:1, %RSD ≤2.0% |

| Accuracy (% Recovery) | 98.35-102.14% [1] | 98.0-102.0% [3] | 98.0-102.0% |

| Precision (%RSD) | <2.0% [1] | <2.0% [3] | ≤2.0% |

| Robustness | Deliberate variations in flow rate, mobile phase pH, and column temperature with %RSD <2.0% [1] | Similar variations with system suitability within limits [3] | System suitability within specified limits |

Robustness and Solution Stability